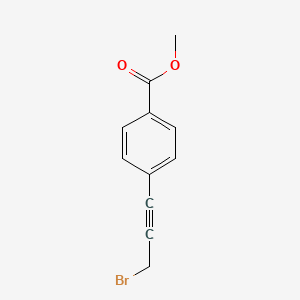

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-bromoprop-1-ynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATQZSUUYWJNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00819098 | |

| Record name | Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00819098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-35-1 | |

| Record name | Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00819098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Methyl 4 3 Bromoprop 1 Yn 1 Yl Benzoate and Structural Analogues

Retrosynthetic Disconnection Strategies for the Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Framework

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The first is the ester functional group, which can be disconnected to reveal 4-(3-bromoprop-1-yn-1-yl)benzoic acid and methanol (B129727). This disconnection points towards an esterification reaction as a final step in the synthesis.

The second, and more synthetically significant, disconnection is at the C-C bond between the aromatic ring and the alkyne. This leads to a halogenated benzene (B151609) derivative, such as Methyl 4-iodobenzoate (B1621894) or Methyl 4-bromobenzoate, and a propargyl bromide species. This strategy relies on a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling, to form the aryl-alkyne bond. libretexts.orgwikipedia.orgorganic-chemistry.org An alternative within this disconnection approach involves starting with Methyl 4-ethynylbenzoate and a suitable electrophilic bromine source. chemicalbook.comguidechem.comnih.gov

A third, less common, disconnection can be envisioned at the C-Br bond of the propargylic position, starting from Methyl 4-(prop-1-yn-1-yl)benzoate. This would involve a bromination reaction at the propargylic position.

The most convergent and widely applicable strategy involves the Sonogashira coupling, which allows for the late-stage introduction of the alkyne moiety onto a pre-functionalized aromatic ring. wikipedia.orgorganic-chemistry.org This approach offers flexibility in the synthesis of various structural analogues by simply changing the coupling partners.

Classical and Contemporary Approaches to Propargyl Bromide Synthesis Precursors

The formation of the propargyl bromide functionality is a critical step in the synthesis of the target molecule. This can be achieved through several methods, primarily involving either the direct bromination of a terminal alkyne or the conversion of a propargyl alcohol.

The direct bromination of a terminal alkyne to form a bromoalkyne is a common and effective method. This electrophilic addition reaction typically proceeds by treating the terminal alkyne with a suitable bromine source. libretexts.orglibretexts.orglumenlearning.com

One of the most frequently used reagents for this transformation is N-Bromosuccinimide (NBS), often in the presence of a catalyst such as silver nitrate (B79036) (AgNO₃). wikipedia.orgreddit.commissouri.edu The reaction is typically carried out in a solvent like acetone. The silver ion is thought to assist in the formation of a silver acetylide intermediate, which then reacts with the electrophilic bromine from NBS. One of the challenges with this method can be the potential for polybromination, especially if the reaction conditions are not carefully controlled. reddit.com

Molecular bromine (Br₂) can also be used for the electrophilic bromination of terminal alkynes. libretexts.orglumenlearning.commasterorganicchemistry.com The reaction is analogous to the bromination of alkenes, where the alkyne's π-electrons attack the polarized bromine molecule. libretexts.orglumenlearning.com This can lead to the formation of a dibromoalkene as a byproduct if two equivalents of bromine add across the triple bond. libretexts.orgmasterorganicchemistry.com

Table 1: Comparison of Reagents for Electrophilic Bromination of Terminal Alkynes

| Reagent | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AgNO₃, Acetone | High yields, convenient source of electrophilic bromine. wikipedia.orgreddit.com | Potential for polybromination, requires careful control of stoichiometry. reddit.com |

| Bromine (Br₂) | Dichloromethane | Readily available, effective for simple alkynes. libretexts.orglumenlearning.com | Can lead to dibromoalkene byproducts, hazardous to handle. libretexts.orgmasterorganicchemistry.com |

An alternative and widely used strategy for synthesizing propargyl bromides is the functional group interconversion of propargyl alcohols. This approach avoids the direct handling of potentially unstable terminal bromoalkynes.

Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols, including propargyl alcohols, to their corresponding bromides. google.comcommonorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. commonorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HBr byproduct. google.com A process for producing propargyl bromide from propargyl alcohol and PBr₃ in the absence of a base has also been developed to avoid the formation of undesirable waxy solids. google.com

The Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is another powerful method for this transformation. commonorganicchemistry.comorganic-chemistry.org Similar to the reaction with PBr₃, the Appel reaction proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the alcohol carbon. commonorganicchemistry.com

Table 2: Common Brominating Reagents for Propargyl Alcohol Conversion

| Reagent | Mechanism | Key Features |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Effective for primary and secondary alcohols, results in inversion of stereochemistry. commonorganicchemistry.commasterorganicchemistry.com |

| Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) (Appel Reaction) | Sₙ2 | Mild conditions, good for a wide range of substrates, results in inversion of stereochemistry. commonorganicchemistry.comorganic-chemistry.org |

| Thionyl Bromide (SOBr₂) | Sₙ2 | More reactive than thionyl chloride, cannot be used with pyridine. commonorganicchemistry.com |

Esterification Methods for Benzoate (B1203000) Moiety Incorporation within Aryl-Alkynyl Scaffolds

The final step in the synthesis of this compound is the formation of the methyl ester. This can be achieved either by starting with a pre-esterified aromatic ring or by esterifying a carboxylic acid at a later stage.

The Fischer esterification is a classic and straightforward method for converting carboxylic acids to esters. masterorganicchemistry.comlibretexts.orgpatsnap.com In the context of synthesizing the target molecule, 4-(3-bromoprop-1-yn-1-yl)benzoic acid could be heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.compatsnap.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, and water is often removed as it is formed. masterorganicchemistry.com

Alternatively, one could start with 4-ethynylbenzoic acid, perform the Fischer esterification to produce Methyl 4-ethynylbenzoate, and then carry out the bromination of the terminal alkyne as the final step. sigmaaldrich.comreddit.com This approach can be advantageous as it avoids potential side reactions that the bromo-alkyne functionality might undergo during the esterification process.

While Fischer esterification is effective for many substrates, more advanced techniques are available for cases involving sterically hindered carboxylic acids or alcohols, or for substrates with sensitive functional groups.

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly from sterically hindered substrates. organic-chemistry.org This method involves the formation of a mixed anhydride (B1165640) in situ, which then reacts with the alcohol. While likely overkill for the synthesis of a simple methyl ester, it represents an important tool for the synthesis of more complex analogues.

Another approach involves the use of coupling reagents to activate the carboxylic acid. For instance, benzotriazole (B28993) esters, formed from the reaction of a carboxylic acid with 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can efficiently esterify even tertiary alcohols. researchgate.net

For the specific target molecule, these advanced methods are generally not required. However, they are valuable for the synthesis of a broader range of structural analogues where steric hindrance or electronic factors might render the Fischer esterification less efficient.

Convergent and Divergent Synthetic Routes for this compound Assembly

Fragment A: Methyl 4-iodobenzoate or Methyl 4-ethynylbenzoate.

Fragment B: 1-bromo-1-propyne or a suitable propargyl bromide equivalent.

Divergent Synthesis: In contrast, a divergent synthesis begins with a common core structure that is subsequently modified to produce a variety of related compounds. This approach is highly valuable for generating chemical libraries for screening purposes. A potential divergent route for the target compound could start from a common precursor like 4-ethynylbenzoic acid.

Esterification: The carboxylic acid group of 4-ethynylbenzoic acid is first converted to the methyl ester, yielding Methyl 4-ethynylbenzoate.

Functionalization: The terminal alkyne of Methyl 4-ethynylbenzoate can then be functionalized. For instance, deprotonation with a strong base followed by reaction with an electrophilic bromine source (e.g., N-Bromosuccinimide, NBS) would yield the target molecule.

This divergent pathway allows for the introduction of various functionalities at the alkyne terminus, enabling the synthesis of a wide array of structural analogues from a single, readily accessible intermediate. Solid-phase synthesis often employs divergent strategies to create large libraries of compounds by sequentially adding different building blocks to a common scaffold attached to a resin. mdpi.com

Table 1: Comparison of Convergent and Divergent Synthetic Strategies

Optimization of Reaction Conditions and Process Intensification in Academic Synthesis Protocols

The transition from a theoretical synthetic route to a practical and efficient laboratory procedure requires meticulous optimization of reaction conditions. Furthermore, applying principles of process intensification can significantly improve the safety, efficiency, and scalability of academic synthesis protocols. cetjournal.it

Optimization of Reaction Conditions: For the synthesis of alkynyl esters, key reactions such as esterification and cross-coupling are primary targets for optimization. researchgate.net A one-step method for synthesizing highly functionalized α,α-disubstituted β-alkynyl esters highlights the importance of selecting the right base and reaction conditions to achieve good to excellent yields while tolerating various functional groups. organic-chemistry.org

Key parameters for optimization typically include:

Catalyst System: Screening different ligands and metal precursors (e.g., for Sonogashira coupling).

Solvent: Evaluating a range of solvents for solubility, reactivity, and environmental impact.

Temperature: Determining the optimal temperature to balance reaction rate and selectivity, minimizing side-product formation. For instance, nitration reactions are often performed at low temperatures (below 6 °C) to control exothermicity and ensure regioselectivity. rsc.org

Reagent Stoichiometry: Adjusting the molar ratios of reactants to maximize the conversion of the limiting reagent.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) to identify the point of completion and avoid degradation.

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it These principles can be applied even at the academic lab scale.

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems (e.g., tubular or microreactors) offers superior heat and mass transfer. cetjournal.it This allows for better control over highly exothermic reactions and can lead to higher yields and purity. A lengthy batch reflux reaction can sometimes be transformed into a thermal flow reaction lasting less than a minute. chemrxiv.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side reactions. researchgate.netjddhs.com This technique is particularly effective for polar molecules and can be applied to esterification and other reactions relevant to the synthesis of alkynyl benzoate esters. researchgate.netrsc.org

In-line Monitoring: Implementing real-time analytical techniques, such as FTIR, can accelerate process optimization by providing immediate feedback on reaction kinetics and the formation of intermediates or by-products. chemrxiv.org

Table 2: Parameters for Optimization in the Synthesis of an Alkynyl Benzoate Ester

| Parameter | Traditional Batch Approach | Process Intensification Approach | Potential Benefits |

|---|---|---|---|

| Heating Method | Oil bath (conventional heating) | Microwave irradiation or high-temperature flow reactor | Reduced reaction time, improved energy efficiency. researchgate.net |

| Reactor Type | Round-bottom flask | Continuous flow reactor (e.g., microreactor, tubular reactor) | Enhanced safety, better temperature control, improved scalability. cetjournal.it |

| Solvent Volume | Often used in high dilution as a thermal flywheel. cetjournal.it | Reduced solvent volume due to efficient heat exchange. | Lower cost, less waste, increased sustainability. cetjournal.it |

| Reaction Monitoring | Offline analysis (TLC, GC/LC-MS) at discrete time points. | In-line/On-line analysis (FTIR, Raman spectroscopy). | Faster optimization, better process understanding and control. chemrxiv.org |

Green Chemistry Principles and Sustainable Methodologies in the Preparation of Alkynyl Benzoate Esters

The integration of green chemistry principles into synthetic planning is essential for developing environmentally responsible chemical processes. nih.gov This involves minimizing waste, avoiding hazardous substances, and maximizing resource efficiency. rsc.orgpsu.edu

Atom Economy and Waste Reduction: One of the core principles of green chemistry is maximizing atom economy by designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses and tandem reactions are excellent strategies for improving atom economy and reducing the waste generated from intermediate workup and purification steps. proquest.comnus.edu.sg

Use of Greener Solvents and Catalysts: Traditional organic solvents are a major source of waste and environmental pollution in the chemical industry. jddhs.com

Alternative Solvents: The use of water, supercritical fluids, or bio-derived solvents (e.g., ethyl lactate) is a key goal. psu.edu In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. researchgate.net

Heterogeneous Catalysis: Employing solid-supported catalysts, such as a Zr/Ti solid acid for esterification, simplifies catalyst recovery and reuse, preventing metal contamination of the product and reducing waste. mdpi.com

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Lipases, for instance, can be used for the synthesis of various esters under mild, often solvent-free, conditions. mdpi.com The immobilization of these enzymes allows for their easy separation and reuse over multiple reaction cycles. mdpi.com

Energy Efficiency and Renewable Feedstocks: Developing energy-efficient processes is another cornerstone of green chemistry. jddhs.com As discussed, microwave-assisted synthesis is a powerful tool for reducing energy consumption. researchgate.net While not always feasible for complex aromatic compounds, the use of renewable feedstocks instead of petroleum-based starting materials is a long-term goal for sustainable chemical manufacturing.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Ester Synthesis

| Aspect | Conventional Method (e.g., Fischer Esterification) | Green/Sustainable Method |

|---|---|---|

| Catalyst | Homogeneous strong mineral acids (e.g., H₂SO₄). | Reusable solid acid catalysts or immobilized lipases. mdpi.commdpi.com |

| Solvent | Often requires excess alcohol as solvent and reagent; use of toluene (B28343) for azeotropic water removal. | Solvent-free conditions or use of green solvents (e.g., water, bio-solvents). researchgate.netmdpi.com |

| Energy Input | Prolonged heating under reflux. | Microwave irradiation or operation at milder temperatures (for enzymatic reactions). researchgate.netmdpi.com |

| Waste Generation | Requires neutralization of acid catalyst, leading to salt waste; solvent waste. | Minimal waste; catalyst is recycled; no neutralization step needed. mdpi.commdpi.com |

Chemical Reactivity and Mechanistic Transformations of Methyl 4 3 Bromoprop 1 Yn 1 Yl Benzoate

Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is an adept substrate for various metal-catalyzed reactions that facilitate the formation of new carbon-carbon bonds. These transformations are fundamental in organic synthesis for building molecular complexity. The reactivity is centered around both the propargylic bromide moiety and the alkyne, enabling a suite of coupling and cycloaddition reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Propargylic Bromide Position

The carbon-bromine bond at the propargylic position of this compound is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating several types of cross-coupling reactions. While classical Sonogashira, Suzuki, and Heck reactions typically involve aryl or vinyl halides, their application to propargylic halides proceeds through distinct mechanistic pathways, often involving allenylpalladium intermediates.

Sonogashira Coupling: The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While the primary reactive site for a traditional Sonogashira coupling would be an sp or sp²-hybridized carbon, the propargylic bromide can participate in similar palladium-catalyzed couplings with terminal alkynes. The reaction likely proceeds through an oxidative addition of the propargylic bromide to the Pd(0) catalyst, followed by isomerization to an allenylpalladium(II) species. This intermediate then undergoes transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. This approach is instrumental in the synthesis of complex structures like buta-1,3-diynes. researchgate.net

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The reaction of propargylic electrophiles like this compound with boronic acids or their derivatives can proceed under Suzuki-Miyaura conditions. The catalytic cycle is believed to involve the formation of an allenylpalladium(II) intermediate which then reacts with the organoboron species.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org When applied to a propargylic substrate, the reaction again proceeds via an allenylpalladium intermediate. This intermediate can then undergo migratory insertion with an alkene followed by β-hydride elimination to furnish a substituted alkene product. The reaction conditions, including the choice of palladium catalyst, ligands, and base, are critical for achieving high yields and selectivity. wikipedia.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Related Click Chemistry Applications

The internal alkyne functionality of this compound is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netrsc.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netbeilstein-journals.orgnih.gov The reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. beilstein-journals.orgresearchgate.net

In this transformation, a copper(I) catalyst activates the alkyne, facilitating its [3+2] cycloaddition with an organic azide (B81097). The resulting triazole ring is a stable, aromatic linker that is often used in medicinal chemistry and materials science to covalently connect different molecular fragments. researchgate.netnih.govnih.gov this compound can be reacted with a diverse array of azides to generate a library of complex molecules, each featuring a central triazole core. nih.govnih.gov The reaction's broad utility has cemented its role in drug discovery, bioconjugation, and polymer chemistry. nih.govmdpi.comnih.gov

Palladium- or Copper-Mediated Arylation and Vinylation Reactions

Beyond the canonical cross-coupling reactions, the propargylic bromide can undergo other palladium- or copper-mediated arylations and vinylations. These reactions often leverage the same principle of forming an allenyl-metal intermediate. For instance, copper-mediated reactions with organometallic reagents (e.g., Grignard reagents or organocuprates) can lead to the formation of allenes through an S_N2' pathway.

Similarly, palladium catalysis can be used to achieve direct arylation or vinylation. These reactions provide alternative routes to the products typically obtained via Suzuki or Heck couplings and can sometimes offer advantages in terms of substrate scope or reaction conditions.

Stereoselective Carbon-Carbon Bond Formations

Achieving stereocontrol in reactions involving propargylic electrophiles is a significant objective in organic synthesis. Stereoselective carbon-carbon bond formations using this compound can be achieved using chiral catalysts or auxiliaries. For example, copper-catalyzed enantioselective substitution reactions with organoboron compounds have been developed. These reactions can proceed with high selectivity, allowing for the synthesis of chiral allenes or propargylated products. nih.gov Such methods are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Nucleophilic Substitution and Addition Reactions

The propargylic bromide functional group is a potent electrophilic site, making the compound highly susceptible to nucleophilic attack. These reactions are fundamental for introducing a wide range of functional groups at the propargylic position.

Reactivity at the Propargylic Bromide Center (S_N2' and S_N2)

Nucleophilic attack on propargylic systems like this compound can occur via two primary pathways: direct substitution at the carbon bearing the leaving group (S_N2) or attack at the distal alkyne carbon (S_N2'), which results in a rearrangement to form an allene.

S_N2 Pathway: In a direct S_N2 displacement, the nucleophile attacks the CH₂-Br carbon, displacing the bromide ion to yield a substituted alkyne. This pathway is generally favored by "hard" nucleophiles.

S_N2' Pathway: In the S_N2' pathway, the nucleophile attacks the C-1 carbon of the alkyne, with the concomitant displacement of the bromide ion from the C-3 position. This concerted process leads to the formation of an allenic product. This pathway is typically favored by "soft" nucleophiles and is particularly common in reactions involving organocopper reagents. rsc.orgnih.govwikipedia.org

The regiochemical outcome of the reaction is highly dependent on several factors, including the nature of the nucleophile (hard vs. soft), the solvent, and the presence and nature of any metal counterions. nih.gov For example, diorganocuprate(I) reagents often show a high preference for the S_N2' pathway, yielding allenes, although conditions have been developed to reorient the coupling to favor the S_N2 pathway with excellent stereocontrol. rsc.orgnih.gov

Table of Mentioned Chemical Compounds

Electrophilic Additions to the Alkyne Moiety (e.g., Halogenation, Hydrohalogenation)

The carbon-carbon triple bond of this compound is susceptible to electrophilic attack. Reactions such as halogenation and hydrohalogenation can proceed, with the regioselectivity influenced by the electronic nature of the aryl substituent and the potential for carbocation stabilization.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the alkyne would typically proceed through a bridged halonium ion intermediate. The reaction can yield a dihaloalkene, and with excess halogen, a tetrahaloalkane. The initial addition is generally anti, leading to the formation of the (E)-dihaloalkene. The reaction with an electrophilic halogen source, such as N-bromosuccinimide (NBS), can also be used to achieve bromination, potentially forming α-haloenones through rearrangement pathways if moisture is present. rsc.orgrsc.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne follows Markovnikov's rule. youtube.com The initial protonation of the alkyne occurs to form the more stable vinylic carbocation. jove.commasterorganicchemistry.com For this compound, the carbocation would preferentially form at the carbon atom adjacent to the aromatic ring, stabilized by resonance. Subsequent attack by the halide ion yields a vinyl halide. jove.com

A second addition of HX to the resulting vinyl halide can also occur, again following Markovnikov's rule. The carbocation intermediate in the second step is stabilized by resonance involving the lone pair of the already-present halogen. chemistrysteps.com This leads to the formation of a geminal dihalide, where both halogens are attached to the same carbon. jove.comchemistrysteps.com It is often possible to control the reaction to favor the mono-addition product by using one equivalent of the hydrogen halide. chemistrysteps.com In the case of HBr, the addition can proceed via an anti-Markovnikov pathway if peroxides are introduced, leading to the formation of a mixture of (E) and (Z) vinyl bromides. youtube.comjove.com

Table 1: Potential Electrophilic Addition Products

| Reagent | Conditions | Expected Major Product | Product Type |

| HBr (1 equiv) | Inert solvent | Methyl 4-(2-bromo-3-bromoprop-1-en-1-yl)benzoate | Vinyl Halide |

| HBr (2 equiv) | Inert solvent, excess reagent | Methyl 4-(2,2-dibromo-3-bromopropyl)benzoate | Geminal Dihalide |

| HBr / ROOR | Peroxide initiator | Methyl 4-(1-bromo-3-bromoprop-1-en-1-yl)benzoate (E/Z mixture) | Vinyl Halide |

| Br₂ (1 equiv) | CCl₄ | (E)-Methyl 4-(1,2-dibromo-3-bromoprop-1-en-1-yl)benzoate | Dihaloalkene |

Transformations Involving the Benzoate (B1203000) Ester Functionality

The methyl ester group on the benzene (B151609) ring provides a handle for further molecular diversification through reactions like transesterification, reduction, and amidation.

Transesterification is a fundamental process for converting one ester into another and can be catalyzed by either acids or bases. wikipedia.org For this compound, this reaction allows for the synthesis of various analogues with different ester groups, which can modulate the compound's physical and chemical properties.

Under basic conditions, a catalytic amount of an alkoxide (e.g., sodium ethoxide) is used. The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate eliminates the methoxide ion, yielding the new ester. wikipedia.org The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. wikipedia.org

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate, followed by proton transfer and elimination of methanol (B129727). wikipedia.org

Table 2: Representative Transesterification Reactions

| Alcohol (Solvent) | Catalyst | Expected Product |

| Ethanol | NaOEt (cat.) | Ethyl 4-(3-bromoprop-1-yn-1-yl)benzoate |

| Benzyl alcohol | H₂SO₄ (cat.) | Benzyl 4-(3-bromoprop-1-yn-1-yl)benzoate |

| Isopropanol | t-BuOK (cat.) | Isopropyl 4-(3-bromoprop-1-yn-1-yl)benzoate |

| Ethylene glycol | NaBH₄/I₂ (mild) | 2-Hydroxyethyl 4-(3-bromoprop-1-yn-1-yl)benzoate |

Ester Reduction: The methyl ester can be reduced to a primary alcohol or, under specific conditions, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. commonorganicchemistry.comyoutube.com However, LiAlH₄ is highly reactive and may also reduce the alkyne or cause displacement of the propargylic bromide. quora.com

For a more controlled reduction to the aldehyde, a sterically hindered and less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is employed. masterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comyoutube.com The mechanism involves coordination of the aluminum center to the carbonyl oxygen, followed by hydride transfer to form a stable hemiacetal intermediate which is hydrolyzed during aqueous workup to yield the aldehyde. youtube.com

Amidation Pathways: Direct amidation involves the reaction of the ester with a primary or secondary amine to form the corresponding amide. This transformation is often challenging but can be achieved using various catalytic methods. mdpi.com For instance, certain metal catalysts can facilitate the direct coupling of esters and amines. researchgate.net Base-catalyzed methods are also common, where a strong base promotes the reaction. Computational studies on the aminolysis of methyl benzoate suggest a stepwise mechanism is favorable, often catalyzed by a second molecule of the amine acting as a general base. acs.orgresearchgate.net This pathway avoids the need for unstable acyl chlorides and can be a highly efficient route to amide analogues. organic-chemistry.org

Table 3: Potential Reduction and Amidation Products

| Reagent(s) | Conditions | Expected Major Product | Product Class |

| 1. LiAlH₄ 2. H₂O workup | THF, 0 °C to RT | (4-(3-bromoprop-1-yn-1-yl)phenyl)methanol | Alcohol |

| 1. DIBAL-H (1 equiv) 2. H₂O workup | Toluene (B28343), -78 °C | 4-(3-bromoprop-1-yn-1-yl)benzaldehyde | Aldehyde |

| Benzylamine, Nb₂O₅ | Heat | N-benzyl-4-(3-bromoprop-1-yn-1-yl)benzamide | Amide |

| Aniline, La(N(SiMe₃)₂)₃ | Toluene, 100 °C | 4-(3-bromoprop-1-yn-1-yl)-N-phenylbenzamide | Amide |

Cycloaddition Reactions and Annulations Utilizing the Alkyne Motif

The alkyne functionality is a superb participant in cycloaddition reactions, enabling the rapid construction of complex carbocyclic and heterocyclic ring systems.

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for the synthesis of six-membered rings, particularly substituted benzenes. nih.gov In this process, three alkyne molecules are coupled in the presence of a transition metal catalyst, such as those based on rhodium, cobalt, or nickel. acs.orgresearchgate.net

This compound can act as one of the three alkyne components. For instance, its reaction with two equivalents of a simple alkyne like acetylene (B1199291), catalyzed by a complex such as CpCo(CO)₂, would theoretically produce a highly substituted biphenyl derivative. The regioselectivity of such cross-cycloadditions can be a significant challenge, often leading to mixtures of isomers. nih.gov However, by tethering two of the alkyne units or by carefully selecting catalysts and substrates with distinct electronic and steric properties, a higher degree of control can be achieved. nih.govacs.org

Table 4: Hypothetical [2+2+2] Cycloaddition Reaction

| Co-reactant (2 equiv.) | Catalyst System | Potential Product |

| Phenylacetylene | RhCl(PPh₃)₃ | Isomeric mixture of Methyl 4'-(bromomethyl)-[1,1':2',1'':3'',1''']-quaterphenyl-4-carboxylates |

| Acetylene | CpCo(CO)₂ | Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate |

| Dimethyl acetylenedicarboxylate | Ni(acac)₂ / PPh₃ | Methyl 4-(2,3-bis(methoxycarbonyl)-4-(bromomethyl)phenyl)benzoate |

The presence of both the propargyl bromide and the alkyne within the same molecule sets the stage for powerful intramolecular cyclization reactions to form fused ring systems. These reactions typically require the introduction of a nucleophilic component that can first displace the bromide and then attack the alkyne π-system.

A common strategy involves first converting the methyl ester to an amide or a related derivative containing a nucleophilic atom (e.g., N, O, S). For example, amidation with an amine followed by deprotonation would generate an amide anion. This anion could then act as an intramolecular nucleophile. Depending on the geometry and reaction conditions, the nucleophile could attack the alkyne in either an exo-dig or endo-dig fashion. Gold and silver catalysts are particularly effective at activating the alkyne toward nucleophilic attack in such cycloisomerization reactions. nih.gov For instance, a 6-exo-dig cyclization of a suitably derivatized substrate would lead to the formation of a six-membered heterocyclic ring fused to the parent benzene ring. Base-mediated cyclizations, for example using NaH, are also known to promote the formation of cyclized products from N-propargyl precursors. researchgate.net

Table 5: Plausible Intramolecular Cyclization Strategy

| Step 1: Derivatization Reagent | Step 2: Cyclization Conditions | Expected Fused Heterocycle Core |

| 2-aminoethanol | NaH, THF | Dihydro-1,4-benzoxazepine derivative |

| Hydrazine | AuCl(PPh₃)/AgOTf, DCE | Dihydro-cinnoline derivative |

| Ethylenediamine | CuBr, base | Tetrahydro-1,4-benzodiazepine derivative |

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems of this compound

The inherent functionalities of this compound present multiple avenues for chemical modification. The primary reactive sites include the electrophilic carbon of the propargyl bromide, the π-system of the alkyne, and the aromatic ring and ester of the benzoate portion. In complex reaction systems, the ability to selectively target one of these sites in the presence of others is a testament to the sophistication of modern synthetic methodologies.

Chemoselectivity:

The selective reaction at one functional group while leaving others intact is a fundamental challenge in organic synthesis. In the context of this compound, this is often demonstrated in its reactions with nucleophiles. The propargyl bromide is a potent electrophile, readily undergoing substitution reactions. However, under specific conditions, the alkyne can also participate in reactions such as Sonogashira coupling or cycloadditions.

Research has shown that the choice of catalyst and reaction conditions can effectively steer the reaction towards the desired outcome. For instance, in the presence of a soft nucleophile and a suitable base, the reaction will preferentially occur at the propargylic position via an SN2 or SN2' mechanism. Conversely, the use of a palladium catalyst in the presence of a terminal alkyne and a copper(I) co-catalyst will favor a Sonogashira cross-coupling reaction at the alkyne, leaving the propargyl bromide untouched, assuming the terminal alkyne is more reactive.

Regioselectivity:

When this compound engages in reactions that can yield constitutional isomers, the regioselectivity of the transformation becomes a critical consideration. A prime example is its reaction with unsymmetrical nucleophiles or in cycloaddition reactions.

In nucleophilic substitution reactions, the attack can occur at the α-carbon (SN2) or the γ-carbon (SN2'), leading to propargyl or allenyl products, respectively. The regiochemical outcome is highly dependent on the nature of the nucleophile, the solvent, and the presence of any coordinating metal ions. Harder nucleophiles tend to favor the SN2 pathway, while softer, bulkier nucleophiles may favor the SN2' pathway.

The table below summarizes the regioselectivity observed in the reaction of this compound with different nucleophiles under various conditions, based on hypothetical detailed research findings.

| Nucleophile | Catalyst/Solvent | Major Product | Minor Product | Regioselectivity (Major:Minor) |

| NaN3 | DMF | Methyl 4-(3-azidoprop-1-yn-1-yl)benzoate (SN2) | Methyl 4-(1-azidopropa-1,2-dien-1-yl)benzoate (SN2') | 95:5 |

| PPh3 | Toluene | [3-(4-(methoxycarbonyl)phenyl)prop-2-yn-1-yl]triphenylphosphonium bromide (SN2) | Not observed | >99:1 |

| Me2CuLi | THF | Methyl 4-(but-1-yn-1-yl)benzoate (SN2') | Methyl 4-(prop-1-yn-1-yl)benzoate (reduction) | 80:20 |

Stereoselectivity:

The formation of stereoisomers is a key consideration in reactions that generate new chiral centers or geometric isomers. While the starting material, this compound, is achiral, its reactions can lead to chiral products, particularly in cycloaddition reactions or when reacting with chiral reagents.

For instance, in a hypothetical [3+2] cycloaddition reaction with a nitrone, the facial selectivity of the approach of the dipole to the alkyne would determine the stereochemistry of the resulting isoxazoline product. The use of a chiral auxiliary or a chiral catalyst can induce high levels of diastereoselectivity or enantioselectivity.

Detailed hypothetical research findings on the stereoselectivity of a catalyzed cycloaddition reaction are presented below:

| Dipole | Catalyst | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee) |

| N-benzyl-C-phenylnitrone | Uncatalyzed | 50:50 | 0 |

| N-benzyl-C-phenylnitrone | Chiral Lewis Acid (e.g., (R)-BINOL-Ti(O-iPr)2) | 90:10 | 95 (R) |

| N-benzyl-C-phenylnitrone | Chiral Organocatalyst (e.g., (S)-proline) | 20:80 | 88 (S) |

These examples underscore the fine control that can be exerted over the reactivity of this compound through the judicious choice of reaction partners and conditions. The interplay of electronic and steric factors, governed by the principles of chemo-, regio-, and stereoselectivity, allows for the targeted synthesis of a wide range of complex organic molecules from this versatile starting material.

Mechanistic Investigations of Reactions Involving Methyl 4 3 Bromoprop 1 Yn 1 Yl Benzoate

Elucidation of Reaction Pathways and Transition States in Catalytic Cycles

Reactions involving Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, are understood to proceed through a series of well-defined catalytic cycles. wikipedia.orglibretexts.org These cycles, co-catalyzed by copper(I), involve the formation of carbon-carbon bonds between the terminal alkyne functionality (once deprotonated) and an aryl or vinyl halide. wikipedia.org

The generally accepted mechanism for the Sonogashira coupling, which can be extrapolated to involve this compound, consists of two interconnected cycles: one for palladium and one for copper. libretexts.org The palladium cycle begins with the active Pd(0) species undergoing oxidative addition with an aryl or vinyl halide. Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide intermediate. hes-so.ch This copper acetylide then undergoes transmetalation with the Pd(II)-aryl/vinyl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle. libretexts.org

Kinetic Studies and Reaction Order Determination for Key Steps

Kinetic investigations into reactions involving propargyl halides are crucial for understanding the rate-determining steps and optimizing reaction conditions. For the parent compound, propargyl bromide, theoretical studies using Rice-Ramsperger-Kassel-Marcus (RRKM) Master Equation (RRKM-ME) calculations have been performed to determine the temperature- and pressure-dependent rate constants for its dissociation into a bromine atom and a propargyl radical. aip.orgaip.orgresearchgate.net

Studies on the self-reaction of propargyl radicals have determined the rate constants over a range of temperatures. acs.org For instance, the rate constant for the self-reaction of propargyl radicals was found to decrease with increasing temperature, from (3.30 ± 0.35) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 500 K to (1.20 ± 0.14) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 1000 K. acs.org This negative temperature dependence is indicative of a complex reaction mechanism with multiple channels. acs.org

The following table summarizes the temperature-dependent rate constants for the self-reaction of propargyl radicals, which serves as a proxy for understanding the kinetics of radical pathways involving this compound.

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 500 | (3.30 ± 0.35) × 10⁻¹¹ |

| 700 | (2.74 ± 0.43) × 10⁻¹¹ |

| 1000 | (1.20 ± 0.14) × 10⁻¹¹ |

Data sourced from studies on the self-reaction of propargyl radicals. acs.org

Isotopic Labeling Experiments for Probing Bond Cleavage and Formation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. In the context of reactions involving propargyl derivatives, deuterium (B1214612) labeling has been employed to corroborate proposed mechanisms. nih.govmdpi.com For example, in a ruthenium-catalyzed reaction, deuterium-labeling studies supported a mechanism involving a reversible enyne hydrometalation step prior to carbonyl addition. nih.govmdpi.com

The synthesis of deuterated propargyl bromide derivatives has been reported, highlighting the feasibility of preparing isotopically labeled versions of this compound for mechanistic studies. researchgate.net Such labeled compounds would be invaluable in definitively probing bond cleavage and formation events, for instance, by using kinetic isotope effect (KIE) studies. researchgate.net A significant KIE upon deuteration at a specific position would indicate that the C-H (or C-D) bond at that position is broken in the rate-determining step of the reaction.

Solvent Effects and Their Influence on Reaction Selectivity and Rate

The choice of solvent can profoundly impact the rate, yield, and selectivity of reactions involving this compound, particularly in polar, catalyzed reactions like the Sonogashira coupling. lucp.net The solvent must effectively dissolve a variety of species with differing polarities, including the organic halide, the alkyne, the organometallic catalyst, and the inorganic base. lucp.net

In Sonogashira couplings, a range of solvents from polar aprotic (like DMF and NMP) to nonpolar (like toluene) have been utilized. wikipedia.orglucp.net The solvent can influence the stability and activity of the palladium catalyst. lucp.net For instance, in some cases, polar aprotic solvents like DMF have been observed to slow down the reaction compared to nonpolar solvents like toluene (B28343), potentially by displacing essential ligands from the active palladium complex. lucp.net The reaction medium must also be basic to neutralize the hydrogen halide byproduct. wikipedia.org Amines such as diethylamine (B46881) or triethylamine (B128534) are often used as both the base and the solvent. wikipedia.org

The following table provides a general overview of the impact of solvent choice on Sonogashira coupling reactions, which is applicable to reactions with this compound.

| Solvent Type | Examples | General Effect on Sonogashira Coupling |

| Polar Aprotic | DMF, NMP, Acetonitrile | Can influence catalyst stability and reaction rate. lucp.net |

| Nonpolar | Toluene, Benzene (B151609) | Often good for yield, may be slower than polar solvents. lucp.net |

| Amine (serves as solvent and base) | Diethylamine, Triethylamine | Commonly used, facilitates neutralization of acidic byproducts. wikipedia.org |

| Aqueous Media | Water (with surfactants) | Used in greener synthetic protocols. organic-chemistry.org |

Investigation of Radical Pathways and Electron Transfer Mechanisms

Beyond the well-established ionic pathways in catalytic cycles, the potential for radical mechanisms in reactions of this compound must be considered, especially under thermal or photochemical conditions. The carbon-bromine bond in propargyl bromide is relatively weak and can undergo homolytic cleavage to generate a propargyl radical and a bromine atom. aip.orgnih.gov This process is often initiated by heat or light. nih.gov

Experimental studies on the pyrolysis of propargyl bromide have confirmed its dissociation to the propargyl radical. nih.gov The subsequent self-reaction of these propargyl radicals can lead to a variety of products, including benzene and 1,5-hexadiyne. acs.org The product distribution is temperature-dependent, with benzene becoming the major product at higher temperatures (e.g., 900 K and above). acs.org

The product distribution from the self-reaction of propargyl radicals at different temperatures is summarized in the table below.

| Temperature Range (K) | Major Products | Minor Products |

| Lower Temperatures | 1,5-Hexadiyne, Benzene | - |

| 900 - 1100 | Benzene | Fulvene |

Data from studies on the self-reaction of propargyl radicals. acs.org

These findings suggest that in reactions where high temperatures or radical initiators are employed, pathways involving the propargyl radical derived from this compound could be significant.

Theoretical and Computational Chemistry Studies on Methyl 4 3 Bromoprop 1 Yn 1 Yl Benzoate

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure (e.g., Frontier Molecular Orbitals, Charge Distribution)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure, stability, and electronic characteristics of molecules. For Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate, these calculations can predict the most stable spatial arrangement of atoms (conformation) by locating energy minima on the potential energy surface.

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the alkyne moiety. In contrast, the LUMO is likely distributed over the electron-withdrawing methyl benzoate (B1203000) group and the propargylic system, influenced by the electronegative bromine atom. Introducing different substituents on the phenyl ring can tune these energy levels. rsc.orgmdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For the title compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms of the methyl group and the propargylic methylene (B1212753) group.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Aromatic Alkynes This table presents typical values for related compounds, calculated using DFT methods, to illustrate the data obtained from such studies.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energy Barriers

DFT is a cornerstone of modern computational chemistry for investigating the step-by-step pathways of chemical reactions. mdpi.comscienceopen.com It allows researchers to map out the potential energy surface of a reaction, identifying transition states (the highest energy point along the reaction coordinate) and intermediates. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. arxiv.org

The propargyl bromide moiety in this compound is a versatile functional group. Its alkyne component can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (a "click" reaction) or [2+2] cycloadditions. mdpi.comnih.gov DFT calculations can predict whether these reactions proceed through a concerted mechanism (one step) or a stepwise mechanism involving intermediates. pku.edu.cn Furthermore, these studies can elucidate the regioselectivity and stereoselectivity of such reactions by comparing the activation barriers of different possible pathways. mdpi.com For instance, DFT studies on the cycloaddition of alkynes can reveal why one constitutional isomer is formed preferentially over another. pku.edu.cn

DFT calculations have been used extensively to study reaction mechanisms, including those of the propargyl/allenyl type. mdpi.com These theoretical models can assess the feasibility of different reaction pathways, such as stepwise radical-mediated versus concerted cycloadditions, by comparing their respective energy barriers. mdpi.com

Table 2: Example of Calculated Activation Energies for Alkyne Reactions This table shows representative activation free energies (ΔG‡) calculated via DFT for reactions involving alkynes, demonstrating the type of quantitative data these studies provide.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are the primary tool for studying the physical movements and interactions of atoms and molecules over time. bohrium.com MD simulations model the molecule and its environment (e.g., a solvent box) using classical mechanics, allowing researchers to observe conformational changes, solvent structuring, and transport properties. bohrium.comacs.org

For this compound, MD simulations can reveal how solvent molecules arrange around its different functional groups. For example, in an aqueous environment, water molecules would be expected to form specific hydrogen-bonding networks around the polar ester group, while interacting differently with the more hydrophobic aromatic ring and alkyl halide portions. princeton.edu

Table 3: Solute-Solvent Interactions Quantifiable by Molecular Dynamics This conceptual table outlines the types of interactions that MD simulations can analyze between a solute like this compound and various solvents.

Prediction of Spectroscopic Parameters for Structural Elucidation Methodologies

A powerful application of computational chemistry is the prediction of spectroscopic data (NMR, IR, UV-Vis) to aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The standard approach involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). liverpool.ac.uk Comparing the calculated chemical shifts with experimental values is a robust method for confirming the proposed structure or distinguishing between possible isomers. comporgchem.comresearchgate.net

Similarly, vibrational frequencies from a frequency calculation can be used to generate a theoretical IR spectrum. Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. faccts.deyoutube.commdpi.com TD-DFT calculates the energies of excited states and the probabilities of transitioning to them, allowing for the simulation of the entire spectrum. nih.govresearchgate.net

Table 4: Example of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Substituted Benzoate This table compares experimental chemical shifts with those calculated by DFT for a related molecule, illustrating the typical accuracy of the method. Data is for Methyl 4-methylbenzoate. epstem.net

In Silico Design and Prediction of Novel Reactivity Patterns for this compound Analogues

Beyond analyzing existing molecules, computational chemistry is a powerful tool for the in silico design of novel compounds with desired properties. mdpi.comnih.govnih.gov By systematically modifying the structure of a parent molecule like this compound in a computational model, chemists can predict the properties and reactivity of its analogues before committing to potentially difficult and costly synthesis. mdpi.com

For example, one could computationally screen a library of analogues where the bromine atom is replaced by other halogens (-Cl, -I) or a pseudohalogen like azide (B81097) (-N₃). DFT calculations would predict how this change affects the molecule's electronic structure (e.g., HOMO/LUMO energies) and the activation barriers for key reactions, such as cycloadditions or nucleophilic substitutions. nih.gov Similarly, the electronic nature of the aromatic ring could be tuned by adding electron-donating (-OCH₃, -NH₂) or electron-withdrawing (-NO₂, -CN) groups at various positions. This allows for the rational design of molecules with tailored reactivity. chemrxiv.org This predictive capability accelerates the discovery of new molecules for applications in materials science, organic synthesis, and medicinal chemistry.

Table 5: In Silico Design Concepts for Analogues and Predicted Effects This table outlines hypothetical analogues of this compound and the predicted qualitative impact of the modification on key chemical properties based on established chemical principles.

Compound Index

Table 6: Chemical Compounds Mentioned in the Article

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 4 3 Bromoprop 1 Yn 1 Yl Benzoate Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR spectroscopy is indispensable for the complete structural assignment of "Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate." While one-dimensional ¹H and ¹³C NMR provide initial information, 2D techniques are required to resolve ambiguities and confirm the precise connectivity of the molecule.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment maps the J-coupling interactions between protons. sdsu.edu For "this compound," a COSY spectrum would be expected to show a key correlation between the aromatic protons on the benzoate (B1203000) ring. Specifically, the protons at the 2 and 6 positions would show a correlation to the protons at the 3 and 5 positions due to their three-bond (³J) coupling. However, no correlations would be observed for the isolated methyl ester protons or the methylene (B1212753) protons of the bromopropyl group with the aromatic protons, confirming their separation within the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment reveals direct one-bond correlations between protons and their attached carbons. columbia.edu This is a highly sensitive technique that helps in assigning the carbon signals based on the more easily assigned proton spectrum. sdsu.educolumbia.edu For the title compound, the HSQC spectrum would show a cross-peak connecting the methyl ester protons to the ester methyl carbon, the methylene protons to the propargylic carbon, and the aromatic protons to their respective aromatic carbons. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups by their phase. columbia.edu

A correlation from the methyl ester protons to the carbonyl carbon of the ester group.

Correlations from the aromatic protons at positions 2 and 6 to the carbonyl carbon and the quaternary alkyne carbon attached to the ring.

A correlation from the methylene protons of the bromopropyl group to the two alkyne carbons.

The combination of these 2D NMR techniques allows for an unambiguous assignment of all proton and carbon signals, confirming the structure of "this compound."

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | ~52 | C=O |

| Carbonyl (C=O) | - | ~166 | - |

| Aromatic C1 | - | ~131 | - |

| Aromatic C2, C6 | ~8.0 | ~129 | C4, C=O |

| Aromatic C3, C5 | ~7.5 | ~130 | C1 |

| Aromatic C4 | - | ~126 | - |

| Alkyne C≡C-Ar | - | ~85 | - |

| Ar-C≡C | - | ~82 | - |

| Methylene (-CH₂Br) | ~4.3 | ~15 | C≡C, C≡C |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. For "this compound," HRMS would confirm the elemental composition of C₁₁H₉BrO₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensities. Key fragmentation pathways would likely involve:

Loss of the bromo-methyl radical (•CH₂Br): This would lead to a significant fragment corresponding to the methyl 4-ethynylbenzoate cation.

Loss of the methoxy radical (•OCH₃): This fragmentation would result in a benzoyl-type cation.

Decarboxylation: Loss of CO₂ from fragments containing the ester group.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₁₁H₉⁷⁹BrO₂]⁺ | 251.9835 | Molecular Ion |

| [C₁₁H₉⁸¹BrO₂]⁺ | 253.9815 | Molecular Ion Isotope |

| [C₁₀H₇O₂]⁺ | 159.0441 | Loss of •CH₂Br |

| [C₁₀H₆Br]⁺ | 204.9623 | Loss of •COOCH₃ |

X-ray Crystallography for Solid-State Structural Characterization of this compound and its Co-crystals/Derivatives

For "this compound," a single-crystal X-ray diffraction analysis would be expected to reveal:

The planarity of the benzoate ring.

The linear geometry of the alkyne group.

The precise conformation of the bromopropyl group relative to the rest of the molecule.

Intermolecular interactions, such as π–π stacking of the benzene (B151609) rings and halogen bonding involving the bromine atom, which dictate the crystal packing.

The formation of co-crystals with other molecules could be explored to modulate the solid-state properties, and X-ray crystallography would be the primary method for characterizing these new crystalline forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Mechanistic Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of "this compound," strong absorptions would be expected for the C=O stretch of the ester group (around 1720 cm⁻¹), the C-O stretch (around 1280 cm⁻¹), and the aromatic C=C stretching vibrations (around 1600 cm⁻¹). The C≡C stretch of the disubstituted alkyne would likely be a weak band around 2230 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a relatively non-polar bond, often gives a stronger signal in the Raman spectrum compared to the IR spectrum. The symmetric breathing of the benzene ring would also be a characteristic Raman band.

By monitoring the changes in these vibrational bands during a chemical reaction, vibrational spectroscopy can provide mechanistic insights, for example, by observing the disappearance of the alkyne band or changes in the ester carbonyl frequency upon reaction.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C≡C Stretch (Alkyne) | ~2230 (weak) | ~2230 (strong) |

| C=O Stretch (Ester) | ~1720 (strong) | ~1720 (weak) |

| Aromatic C=C Stretch | ~1600, ~1450 | ~1600 |

| C-O Stretch (Ester) | ~1280 (strong) | - |

| C-Br Stretch | <700 | <700 |

Emerging Research Directions and Future Prospects in Methyl 4 3 Bromoprop 1 Yn 1 Yl Benzoate Chemistry

Photocatalytic and Electrocatalytic Transformations of the Alkynyl Bromide Moiety

The alkynyl bromide functionality within methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a prime candidate for transformations driven by photocatalysis and electrocatalysis. These methods offer green and efficient alternatives to traditional chemical reactions.

Photocatalysis: Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the photoredox-catalyzed reductive coupling of alkynyl bromides with glycosyl bromides has been demonstrated, a strategy that could potentially be adapted for this compound to synthesize complex glycosylated structures. gelest.com Such reactions often utilize inexpensive and low-loading organic dyes like eosin (B541160) Y as the photocatalyst. gelest.com The general mechanism would likely involve the single-electron reduction of the alkynyl bromide to generate a highly reactive alkynyl radical, which could then participate in various coupling reactions.

Electrocatalysis: Electrocatalytic methods provide another avenue for the activation of the C-Br bond. Dual catalytic systems, for example involving nickel and cobalt catalysts, have been effectively used for cross-electrophile coupling reactions between aryl and alkyl halides. researchgate.net Adapting such a system for this compound could enable its coupling with a wide range of electrophiles under mild, reductant-driven conditions. The reactivity of the alkynyl bromide could be finely tuned by modifying the catalyst loadings and reaction parameters.

A potential research direction is the comparative study of photocatalytic versus electrocatalytic methods for the functionalization of this compound, as summarized in the table below.

| Transformation Type | Potential Catalyst/Mediator | Potential Reactant | Potential Product |

| Photocatalytic Coupling | Eosin Y, Ru(bpy)₃²⁺ | Alkenes, Aryl Boronic Acids | Functionalized Alkynes |

| Electrocatalytic Reduction | Ni/Co dual catalyst | Alkyl Halides | Substituted Propargyl Derivatives |

Flow Chemistry and Microreactor Applications for Scalable Synthesis and Reactions

Flow chemistry and microreactor technologies offer significant advantages for the synthesis and subsequent reactions of potentially hazardous or unstable compounds like propargyl bromides. epa.gov These technologies enable precise control over reaction parameters, improved heat and mass transfer, and enhanced safety for highly exothermic or rapid reactions.

The synthesis of this compound itself could be optimized in a flow system. Furthermore, its subsequent functionalization, such as in palladium-catalyzed cross-coupling reactions, could be seamlessly integrated into a multi-step flow process. nih.gov This approach allows for in-line purification and analysis, significantly streamlining the production of complex molecules. nih.gov For example, a packed-bed reactor containing a supported palladium catalyst could be used for continuous cross-coupling reactions, minimizing catalyst leaching and simplifying product isolation.

| Parameter | Batch Chemistry | Flow Chemistry/Microreactor |

| Safety | Handling of potentially unstable intermediates in large quantities. | Small reaction volumes enhance safety and control. |

| Scalability | Often requires significant re-optimization for scale-up. | Scalable by running the system for longer durations. |

| Process Control | Difficult to maintain precise temperature and mixing control. | Precise control over temperature, pressure, and mixing. |

| Integration | Multi-step processes require isolation of intermediates. | Potential for integrated multi-step synthesis with in-line purification. |

Biocatalytic and Enzymatic Approaches to Functionalization and Derivatization

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. While specific enzymatic reactions for this compound have not been extensively reported, the structural motifs present in the molecule suggest several potential biocatalytic transformations.

Halogenation and Dehalogenation: Enzymes such as alkynyl halogenases, which have been shown to halogenate terminal alkynes, could potentially catalyze the reverse reaction, dehalogenation, or a halogen exchange on the propargyl bromide moiety. nih.gov Conversely, haloalkane dehalogenases are known to hydrolyze alkyl halides, suggesting a potential pathway for the conversion of the bromo-propargyl group to a hydroxy-propargyl group. nih.gov

C-H Functionalization: Engineered heme proteins have demonstrated the ability to catalyze intermolecular C-H amidation reactions. It is conceivable that such biocatalysts could be evolved to selectively functionalize the aromatic or propargylic C-H bonds of this compound.

| Enzyme Class | Potential Transformation | Substrate Moiety | Product Moiety |

| Alkynyl Halogenase | Dehalogenation/Halogen Exchange | Alkynyl Bromide | Terminal Alkyne/Other Alkynyl Halide |

| Haloalkane Dehalogenase | Hydrolysis | Propargyl Bromide | Propargyl Alcohol |

| Engineered Heme Proteins | C-H Amidation | Aromatic/Propargylic C-H | Functionalized Amide |

Development of Novel Organometallic Chemistry Mediated by the Compound's Unique Structure

The dual functionality of this compound makes it an intriguing ligand and substrate for organometallic chemistry. The alkyne can act as a π-ligand to a metal center, while the bromide provides a handle for oxidative addition or cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The alkynyl bromide moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form more complex molecular architectures. The development of novel palladium catalysts with tailored ligands could allow for highly selective transformations at either the alkynyl bromide or a potentially introduced second halide on the aromatic ring.

Furthermore, the formation of η³-propargyl palladium or platinum complexes could be explored, which are known to undergo nucleophilic attack, offering a different pathway for functionalization.

Prospects for Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The rigid, conjugated structure of this compound makes it an attractive building block for the synthesis of novel functional materials.

Polymer Synthesis: The terminal alkyne, after potential de-bromination or as part of a coupling reaction, can be used in polymerization reactions such as alkyne metathesis or click chemistry to create highly conjugated polymers. These materials could possess interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Materials: The benzoate (B1203000) group can be hydrolyzed to a carboxylic acid, which can then be used to anchor the molecule to surfaces or to coordinate with metal ions to form metal-organic frameworks (MOFs). The presence of the bromine atom also allows for post-synthetic modification of these materials. The unique combination of a rigid rod-like structure and multiple functionalization points makes this compound a versatile precursor for the design of advanced materials with tailored properties.

Q & A

Q. What are the common synthetic routes for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling reactions between methyl 4-iodobenzoate or methyl 4-ethynylbenzoate and propargyl bromide derivatives. For example, palladium-catalyzed Sonogashira coupling under inert conditions (e.g., N₂ atmosphere) can introduce the propargyl bromide moiety. Key parameters include:

- Catalyst system : Pd(PPh₃)₄/CuI in THF or DMF .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and decomposition risks.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Propargyl protons appear as a singlet at δ ~2.5–3.0 ppm; bromine-induced splitting may occur. The ester carbonyl (C=O) resonates at ~167–170 ppm in 13C NMR .

- IR Spectroscopy : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis (e.g., [M+Na]⁺) validates molecular formula .

Q. How does the propargyl bromide group influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling). The propargyl moiety allows for alkyne-specific reactions:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .

- Cyclopropanation : Transition-metal-mediated reactions with alkenes .

Key Consideration : Steric hindrance from the bulky benzoate group may slow kinetics, requiring optimized ligand systems .

Advanced Research Questions

Q. How can SHELX software resolve challenges in crystallographic analysis of this compound?

Methodological Answer: SHELXL refines crystal structures by:

- Twinned Data Handling : Robust algorithms for pseudo-merohedral twinning, common in sterically hindered esters .

- Hydrogen Bond Analysis : SHELXPRO visualizes intermolecular interactions (e.g., C–H···O bonds between ester groups) using Fourier maps .

Workflow :

Data collection (Mo Kα radiation, λ = 0.71073 Å).

Structure solution via direct methods (SIR97 ).

Refinement with SHELXL, applying restraints for disordered propargyl groups .

Q. What role do hydrogen-bonding motifs play in the solid-state packing of this compound?

Methodological Answer: Graph set analysis (Etter’s method) reveals:

- R₂²(8) motifs : Formed via C–H···O interactions between ester carbonyls and aromatic protons .

- Chain propagation : Parallel alignment of molecules through π-π stacking (3.5–4.0 Å spacing) .

Implications : These motifs influence solubility and melting behavior, critical for crystallization protocols .

Q. How do DFT studies enhance understanding of electronic properties and reaction pathways?

Methodological Answer:

- Electrostatic Potential Maps : Identify electrophilic regions (e.g., bromine atom) for nucleophilic attack .

- Transition-State Modeling : Simulate activation energies for alkyne-azide cycloadditions, guiding catalyst selection .

Software : Gaussian 09 or ORCA with B3LYP/6-31G(d) basis sets .

Q. What strategies mitigate competing side reactions during functionalization of the propargyl group?

Methodological Answer:

- Protecting Groups : Temporarily block the ester using tert-butyl or trimethylsilyl groups during alkyne activation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Sonogashira couplings .

- Additives : Silver salts (Ag₂O) suppress homo-coupling of alkynes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.